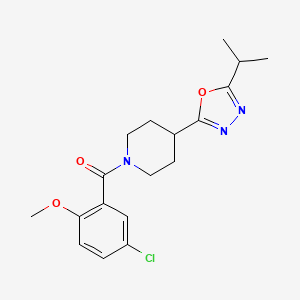

(5-Cloro-2-metoxifenil)(4-(5-isopropil-1,3,4-oxadiazol-2-il)piperidin-1-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-Chloro-2-methoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H22ClN3O3 and its molecular weight is 363.84. The purity is usually 95%.

BenchChem offers high-quality (5-Chloro-2-methoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chloro-2-methoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

CNS Disorders

Research indicates that compounds similar to (5-Chloro-2-methoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone can exhibit significant activity against central nervous system disorders. For instance, studies have shown that piperidine derivatives can act as modulators of neurotransmitter receptors, potentially aiding in the treatment of conditions such as anxiety and depression .

Metabolic Syndrome

The compound's structural features suggest potential utility in treating metabolic syndrome. Similar compounds have been reported to inhibit enzymes like 11β-hydroxysteroid dehydrogenase type 1, which plays a role in glucose metabolism and fat storage . This inhibition can be beneficial in managing type 2 diabetes and obesity-related disorders.

Antimicrobial Activity

Preliminary studies have indicated that derivatives of this compound may possess antimicrobial properties. The presence of the oxadiazole ring is often associated with enhanced antibacterial activity, making it a candidate for further exploration in antibiotic development .

Case Study 1: CNS Modulation

A study published in the Journal of Medicinal Chemistry explored the effects of piperidine derivatives on neurotransmitter receptors. The findings suggested that the introduction of substituents like those found in (5-Chloro-2-methoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone could enhance receptor affinity and selectivity, leading to improved therapeutic outcomes for anxiety disorders .

Case Study 2: Metabolic Disorders

In another research article focusing on metabolic syndrome treatments, compounds structurally related to this methanone were shown to significantly reduce blood glucose levels in diabetic models. The mechanism was linked to the inhibition of key metabolic enzymes, highlighting the potential application of such compounds in diabetes management .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes in the body .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways, including those involved in inflammation, pain perception, and cellular growth .

Pharmacokinetics

Based on its structural features, it is likely to be absorbed in the gastrointestinal tract following oral administration, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Compounds with similar structures have been known to exert various biological effects, including anti-inflammatory, analgesic, and antiproliferative activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH values could affect the compound’s ionization state, potentially altering its absorption and distribution. Similarly, high temperatures could increase the rate of the compound’s metabolism, potentially reducing its efficacy .

Actividad Biológica

The compound (5-Chloro-2-methoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H25ClN2O3, with a molecular weight of approximately 364.87 g/mol. The structure consists of a piperidine ring substituted with an oxadiazole moiety and a chloro-methoxyphenyl group, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H25ClN2O3 |

| Molecular Weight | 364.87 g/mol |

| IUPAC Name | (5-Chloro-2-methoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone |

Anticancer Properties

Recent studies have indicated that compounds containing oxadiazole and piperidine moieties exhibit significant anticancer activity. For instance, a study evaluated various oxadiazole derivatives for their cytotoxic effects against different cancer cell lines. The results demonstrated that certain derivatives inhibited cell proliferation effectively, with IC50 values in the low micromolar range . The presence of electron-withdrawing groups like chloro and methoxy on the phenyl ring was found to enhance the anticancer activity through improved interactions with cellular targets.

The proposed mechanism for the anticancer activity of this compound involves the induction of apoptosis in cancer cells. This is facilitated by the compound's ability to disrupt mitochondrial membrane potential and activate caspase pathways . Additionally, the oxadiazole group has been linked to inhibition of key signaling pathways involved in tumor progression, such as the PI3K/Akt and MAPK pathways .

Case Studies

- In Vitro Studies : A study conducted on human glioblastoma U251 cells showed that derivatives similar to (5-Chloro-2-methoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .

- Animal Models : In vivo studies using murine models demonstrated that administration of this compound resulted in reduced tumor growth rates compared to control groups. The treatment led to significant apoptosis in tumor tissues, corroborating the in vitro findings .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary data suggest that it has favorable absorption characteristics and moderate bioavailability. However, further studies are needed to elucidate its metabolic pathways and excretion routes.

Propiedades

IUPAC Name |

(5-chloro-2-methoxyphenyl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O3/c1-11(2)16-20-21-17(25-16)12-6-8-22(9-7-12)18(23)14-10-13(19)4-5-15(14)24-3/h4-5,10-12H,6-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFYYZMLRYRNQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.